Manganese sulfate monohydrate

Catalog No.
S1514192
CAS No.
15244-36-7
M.F
MnSO4.H2O
H2MnO5S
M. Wt
169.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese sulfate monohydrate

CAS Number

15244-36-7

Product Name

Manganese sulfate monohydrate

IUPAC Name

manganese(2+);sulfate;hydrate

Molecular Formula

MnSO4.H2O
H2MnO5S

Molecular Weight

169.02 g/mol

InChI

InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2

InChI Key

ISPYRSDWRDQNSW-UHFFFAOYSA-L

SMILES

O.[O-]S(=O)(=O)[O-].[Mn+2]

solubility

50 to 100 mg/mL at 70° F (NTP, 1992)
Solubility in water, g/100ml: 76.2 (freely soluble)

Synonyms

manganese sulfate, manganese sulfate monohydrate, manganese sulfate tetrahydrate, manganese sulfate, manganese (+3) salt (3:2), manganese sulfate, potassium salt (3:2:2)

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[Mn+2]

The exact mass of the compound Manganese sulfate monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 70° f (ntp, 1992)solubility in water, g/100ml: 76.2 (freely soluble). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Supplementary Records. It belongs to the ontological category of metal sulfate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Manganese sulfate monohydrate (CAS 15244-36-7) is a pale pink, water-soluble inorganic salt that serves as a primary industrial source of the manganese(II) ion. Featuring a stable stoichiometric mass of 169.02 g/mol and an active manganese content of approximately 32.5%, it is a primary industrial precursor for synthesizing lithium-ion battery cathode materials (such as NMC and LMO), agricultural micronutrients, and electrolytic manganese dioxide. Unlike its anhydrous counterpart, the monohydrate form is thermodynamically stable under ambient conditions, preventing unpredictable moisture absorption and ensuring precise dosing in large-scale manufacturing workflows [1].

Substituting manganese sulfate monohydrate with alternative manganese sources introduces specific process challenges. Utilizing anhydrous manganese sulfate leads to rapid, uncontrolled atmospheric moisture absorption, causing caking, handling difficulties, and dosing inaccuracies during stoichiometric mixing [1]. Conversely, employing manganese chloride introduces corrosive chloride ions that degrade stainless steel processing equipment and poison battery cathode lattices, violating the strict sub-50 ppm chloride limits required for battery-grade precursors [2]. Furthermore, substituting with manganese carbonate requires energy-intensive acid digestion and hazardous CO2 venting, while organic salts like manganese acetate increase raw material costs and leave carbonaceous residues during calcination [3].

Ambient Stability and Stoichiometric Dosing Precision

In industrial procurement, the hydration state of manganese sulfate dictates storage requirements and dosing accuracy. Manganese sulfate monohydrate contains approximately 10% bound water by weight, rendering it thermodynamically stable in ambient humidity. In contrast, anhydrous manganese sulfate is highly hygroscopic and rapidly absorbs moisture from the air to form the monohydrate [1]. This uncontrolled hydration shifts the molar mass from 151.00 g/mol to 169.02 g/mol, causing up to an 11% variance in active manganese content if exposed to air, which compromises stoichiometric precision in precursor synthesis [1].

Evidence DimensionMolar mass stability and moisture absorption
Target Compound Data~169 g/mol (stable in ambient humidity)
Comparator Or BaselineAnhydrous manganese sulfate (~151 g/mol, highly hygroscopic)
Quantified DifferenceAnhydrous form causes up to 11% dosing error due to uncontrolled water absorption.
ConditionsAmbient atmospheric storage and industrial weighing.

Ensures precise stoichiometric ratios in battery and chemical synthesis without requiring expensive dry-room storage facilities.

Equipment Compatibility and Cathode Purity

For the production of Nickel-Manganese-Cobalt (NMC) battery precursors, the choice of anion is critical. Manganese sulfate monohydrate is utilized because the sulfate anion is compatible with standard hydroxide co-precipitation processes and does not corrode stainless steel reactors [1]. Substituting with manganese chloride introduces massive quantities of chloride ions (over 400,000 ppm by weight of the salt), which causes pitting corrosion in manufacturing equipment and risks chloride trapping in the cathode lattice [1]. Battery-grade specifications limit chloride impurities to <50 ppm, making the sulfate form a strict requirement for commercial viability [2].

Evidence DimensionHalide impurity introduction
Target Compound DataSulfate-based (<50 ppm chloride in battery grades)
Comparator Or BaselineManganese chloride (>400,000 ppm chloride inherently)
Quantified DifferenceChloride salt exceeds battery impurity limits by orders of magnitude and induces reactor corrosion.
ConditionsAqueous co-precipitation of NMC cathode precursors.

Prevents catastrophic equipment corrosion and ensures compliance with strict gigafactory purity specifications.

Aqueous Processability Without Acid Digestion

Aqueous solubility is a primary driver for selecting manganese sources in liquid fertilizer formulation and chemical synthesis. Manganese sulfate monohydrate is highly soluble in water, readily dissolving to yield faintly pink solutions of the aquo complex without additional chemical intervention [1]. Conversely, manganese carbonate is virtually insoluble in water (<0.001 g/100 mL) and requires stoichiometric addition of strong acids (such as sulfuric acid) to release the manganese ions, a process that generates large volumes of CO2 gas and necessitates specialized venting and acid-handling infrastructure [2].

Evidence DimensionAqueous solubility and dissolution requirements
Target Compound DataHighly water-soluble (direct dissolution)
Comparator Or BaselineManganese carbonate (insoluble, requires acid digestion)
Quantified DifferenceMonohydrate eliminates the need for corrosive acid additions and off-gas (CO2) management.
ConditionsAqueous solution preparation at ambient temperatures.

Drastically simplifies process engineering, reduces hazardous chemical handling, and lowers operational costs in aqueous formulations.

Lithium-Ion Battery Cathode Precursor Synthesis (NMC/LMO)

As demonstrated by its compatibility with standard co-precipitation workflows and its lack of corrosive chloride impurities, manganese sulfate monohydrate is a primary precursor for synthesizing high-nickel and manganese-rich cathode active materials. Its stable hydration state ensures the precise stoichiometric dosing required for battery cycle life and capacity retention [1].

Agricultural Micronutrient and Liquid Fertilizer Formulation

Leveraging its high aqueous solubility and stable active manganese content, this compound is a standard choice for formulating liquid fertilizers and animal feed supplements. It allows for direct dissolution without the hazardous acid digestion steps required by manganese carbonate, streamlining large-scale agricultural chemical production [2].

Electrolytic Manganese Dioxide (EMD) Production

In the electrochemical synthesis of electrolytic manganese dioxide (EMD) for alkaline and zinc-carbon batteries, manganese sulfate monohydrate serves as a highly compatible electrolyte solute. It provides a concentrated, stable source of manganese ions while avoiding the anodic corrosion issues associated with chloride-based alternatives[3].

Physical Description

Manganese(ii) sulfate monohydrate appears as odorless pale red slightly efflorescent crystals or light pink powder. pH (5% solution) 3.7. (NTP, 1992)
PINK HYGROSCOPIC CRYSTALS.

Density

2.95 (NTP, 1992)
Relative density (water = 1): 2.95

Melting Point

greater than 752 °F (NTP, 1992)
400-450 °C

UNII

W00LYS4T26

Related CAS

7785-87-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 1632 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 1632 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1599 of 1632 companies with hazard statement code(s):;
H373 (99.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (99.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

10034-96-5
15244-36-7

Wikipedia

Manganese(II) sulfate monohydrate

Dates

Last modified: 08-15-2023

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